![molecular formula C7H5FO B13569846 4-(18F)fluorobenzaldehyde CAS No. 115109-21-2](/img/structure/B13569846.png)
4-(18F)fluorobenzaldehyde
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Overview
Description
4-(18F)fluorobenzaldehyde is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. The compound is characterized by the presence of a fluorine-18 isotope, which is a positron-emitting radionuclide. This makes it particularly valuable in medical imaging and diagnostic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(18F)fluorobenzaldehyde typically involves the nucleophilic substitution of a suitable precursor, such as 4-trimethylammoniumbenzaldehyde triflate, with fluorine-18. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using solid-phase extraction techniques .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be automated using commercial synthesizers like the TRACERlab FX(F-N) module. This allows for the efficient and reproducible production of the compound with high radiochemical yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(18F)fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(18F)fluorobenzoic acid.
Reduction: Reduction of this compound can yield 4-(18F)fluorobenzyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-(18F)fluorobenzoic acid
Reduction: 4-(18F)fluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(18F)fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex radiolabeled compounds.
Biology: Employed in the labeling of biomolecules for studying biological processes.
Medicine: Utilized in PET imaging for the diagnosis and monitoring of diseases such as cancer.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents
Mechanism of Action
The primary mechanism of action of 4-(18F)fluorobenzaldehyde in PET imaging involves its incorporation into biomolecules that target specific tissues or cellular processes. Once administered, the compound emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, providing detailed images of the target area .
Comparison with Similar Compounds
4-fluorobenzaldehyde: Lacks the radiolabel and is used in organic synthesis.
4-(18F)fluorobenzoic acid: An oxidized form of 4-(18F)fluorobenzaldehyde used in similar imaging applications.
4-(18F)fluorobenzyl alcohol: A reduced form used in different labeling strategies.
Uniqueness: this compound is unique due to its radiolabel, which allows for its use in non-invasive imaging techniques like PET. This sets it apart from non-radiolabeled analogs, making it invaluable in medical diagnostics and research .
Biological Activity
4-(18F)fluorobenzaldehyde is a radiolabeled compound that has garnered attention in the field of nuclear medicine, particularly for its applications in positron emission tomography (PET) imaging. The biological activity of this compound is crucial for its efficacy in various diagnostic and therapeutic applications. This article reviews the synthesis, biological evaluations, and case studies related to this compound, highlighting its potential and limitations.
Synthesis
The synthesis of this compound typically involves the fluorination of benzaldehyde derivatives using fluorine-18. Various methods have been reported, including:
- Direct Nucleophilic Substitution : This method involves the reaction of 4-nitrobenzaldehyde with [18F]fluoride ions to yield this compound with moderate yields (approximately 30-40%) .
- Oxime Formation : The compound can react with hydroxylamines to form stable oxime derivatives, which are useful for further conjugation with peptides and proteins .
Table 1: Summary of Synthesis Methods
Method | Yield (%) | Notes |
---|---|---|
Direct Nucleophilic Substitution | 30-40 | Moderate yields; requires purification |
Oxime Formation | ~24 | Fast reaction; suitable for conjugation |
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its interaction with biological targets and its application in imaging.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant binding affinity towards certain receptors. For instance, it has been used to label peptides that target integrin receptors, demonstrating substantial uptake in tumor models . The specific activity of these labeled compounds often exceeds 100 TBq/mmol, indicating their potential for high-resolution imaging.
In Vivo Studies
In vivo biodistribution studies have revealed that compounds derived from this compound show varying levels of uptake in different tissues. For example:
- RGD Peptides : When labeled with this compound, RGD peptides exhibited tumor-to-organ ratios that were favorable for imaging applications, with uptake values reaching up to 21.8 %ID/g in tumor tissues .
- Acetylcholinesterase Studies : Despite showing potent in vitro activity, the derived radioligands demonstrated nonspecific distribution in brain regions during acetylcholinesterase studies, suggesting limitations for certain applications .
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
- Tumor Imaging : A study involving RGD peptide analogs labeled with this compound demonstrated effective tumor targeting in murine models, providing insights into tumor microenvironments and aiding in personalized medicine approaches .
- Therapeutic Monitoring : The use of this compound-labeled compounds has been explored for monitoring therapeutic responses in cancer treatments, showcasing its utility beyond mere diagnostic imaging .
Properties
CAS No. |
115109-21-2 |
---|---|
Molecular Formula |
C7H5FO |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
4-(18F)fluoranylbenzaldehyde |
InChI |
InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i8-1 |
InChI Key |
UOQXIWFBQSVDPP-COJKEBBMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C=O)[18F] |
Canonical SMILES |
C1=CC(=CC=C1C=O)F |
Origin of Product |
United States |
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